1-(4-Chloro-2-hydroxyphenyl)propan-1-one
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Overview
Description
1-(4-Chloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, along with a propanone moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-hydroxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 1-(4-chloro-2-hydroxyphenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-hydroxyphenyl)propan-1-one: Similar structure but with a bromo group instead of a chloro group.
1-(4-Methyl-2-hydroxyphenyl)propan-1-one: Similar structure but with a methyl group instead of a chloro group.
1-(4-Nitro-2-hydroxyphenyl)propan-1-one: Similar structure but with a nitro group instead of a chloro group.
Uniqueness
1-(4-Chloro-2-hydroxyphenyl)propan-1-one is unique due to the presence of both a chloro and a hydroxy group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The chloro group enhances the compound’s electrophilicity, while the hydroxy group provides opportunities for hydrogen bonding and increased solubility in polar solvents .
Properties
IUPAC Name |
1-(4-chloro-2-hydroxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDGSZQBDYECBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379606 |
Source
|
Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-97-5 |
Source
|
Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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